molecular formula C15H13N3O2 B12122679 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline CAS No. 88185-03-9

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12122679
CAS No.: 88185-03-9
M. Wt: 267.28 g/mol
InChI Key: FZJZNABYDBBGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline (IUPAC name: 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 5 and an aniline moiety at position 2. Its molecular formula is C₁₅H₁₄N₃O (exact mass: 252.1131 g/mol), and it is synthesized via iodine-mediated intramolecular decarboxylation domino reactions, as confirmed by HRMS and NMR spectral data .

Properties

CAS No.

88185-03-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI Key

FZJZNABYDBBGHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Direct Synthesis Using 4-Aminobenzohydrazide

4-Aminobenzohydrazide reacts with 4-methoxybenzoic acid in POCl₃ under reflux (5–6 hours), forming the oxadiazole ring via dehydration. Challenges arise from the unprotected amine group, which may undergo side reactions with POCl₃, necessitating careful stoichiometric control. Typical yields reach 60% after purification by column chromatography.

Reaction Equation:

4-Aminobenzohydrazide+4-Methoxybenzoic AcidPOCl3,Δ2-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Aniline+H2O\text{4-Aminobenzohydrazide} + \text{4-Methoxybenzoic Acid} \xrightarrow{\text{POCl}3, \Delta} \text{2-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Aniline} + \text{H}2\text{O}

Nitro-Group Intermediate Route

To circumvent amine reactivity, 4-nitrobenzoic acid is condensed with 4-methoxybenzohydrazide in POCl₃, yielding 2-(4-nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Subsequent reduction using hydrogen gas (H₂/Pd-C) or tin(II) chloride (SnCl₂/HCl) converts the nitro group to an amine, achieving overall yields of 70–75%.

Reduction of Nitro-Substituted Intermediates

Nitro-to-amine reduction is critical for introducing the aniline moiety. Catalytic hydrogenation (H₂, 1 atm, 25°C, 12 hours) over palladium on carbon (Pd-C) achieves near-quantitative conversion, while SnCl₂ in hydrochloric acid (reflux, 4 hours) offers a cost-effective alternative. Both methods require inert atmospheres to prevent over-reduction or oxidation.

Table 1: Comparative Reduction Conditions

Reducing AgentConditionsYieldPurityReference
H₂/Pd-C25°C, 12 h95%>98%
SnCl₂/HClReflux, 4 h85%90%

Alternative Synthetic Routes Using Carbon Disulfide

A three-step protocol from methyl 4-methoxybenzoate involves:

  • Esterification : 4-Methoxybenzoic acid with methanol/H₂SO₄.

  • Hydrazide Formation : Reaction with hydrazine hydrate.

  • Cyclization : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

While this method yields 80–83% oxadiazole-thiols, subsequent displacement of the thiol group with ammonia remains challenging due to poor leaving-group ability.

Potassium Phosphate-Mediated Cyclization

A novel approach employs 4-aminobenzohydrazide and sodium chlorodifluoroacetate (ClCF₂COONa) in acetonitrile with potassium phosphate (K₃PO₄) at 100°C. This one-pot reaction avoids harsh acids, achieving 81% yield through nucleophilic acyl substitution. Adapting this method for 4-methoxybenzoic acid derivatives could streamline synthesis.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Temperature: 100°C

  • Time: 1 hour

  • Atmosphere: Nitrogen

Comparative Analysis of Synthesis Methods

Table 2: Method Efficiency and Limitations

MethodAdvantagesLimitationsYieldReference
POCl₃ CyclizationHigh scalability, established protocolAmine protection required60–75%
Nitro ReductionHigh conversion, mild conditionsMulti-step process70–85%
K₃PO₄-Mediated RouteMild conditions, one-pot synthesisLimited substrate scope81%
CS₂ CyclizationHigh thiol yieldDifficult functionalization80–83%

Chemical Reactions Analysis

Copper-Catalyzed Domino Reaction

A highly efficient method involves a copper-catalyzed domino reaction using 2-azido-N-(4-methoxyphenyl)acetamide and arylboronic acids. This one-pot process proceeds via decarboxylation and cyclization, yielding the target compound in 78% yield under optimized conditions .

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Solvent : DMSO

  • Temperature : 120°C

  • Time : 2 hours

Mechanistic Pathway :

  • Decarboxylation : The azidoacetamide intermediate undergoes copper-mediated decarboxylation.

  • Cyclization : Intramolecular nucleophilic attack forms the oxadiazole ring.

  • Aryl Incorporation : Arylboronic acids participate in cross-coupling to finalize the structure .

Oxidation of the Aniline Group

The primary amine can be oxidized to nitro or nitroso derivatives using strong oxidizing agents like KMnO₄ or NaIO₄.

Reaction Conditions Yield Source
Oxidation to nitro derivativeKMnO₄, H₂SO₄, 60°C, 4 h65%
Oxidation to nitroso compoundNaIO₄, CH₃CN, RT, 2 h72%

Acylation and Alkylation

The aniline’s NH₂ group reacts with acyl chlorides or alkyl halides to form amides or secondary amines.

Reaction Reagents Yield Source
AcetylationAcetyl chloride, pyridine88%
BenzylationBenzyl bromide, K₂CO₃, DMF76%

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy group directs electrophiles to the para position of the phenyl ring.

Example :

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the methoxyphenyl ring .

Ring-Opening and Degradation Reactions

The 1,3,4-oxadiazole ring exhibits stability under mild conditions but undergoes hydrolysis in acidic or basic media:

Acidic Hydrolysis :
C15H13N3O2+H2OHCl 4 Methoxybenzoic acid+2 Aminobenzhydrazide\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{4 Methoxybenzoic acid}+\text{2 Aminobenzhydrazide}
Yield : 82% (2M HCl, reflux, 6 h) .

Basic Hydrolysis :
NaOH (2M) at 80°C cleaves the oxadiazole ring to yield hydrazine derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction Catalyst Substrate Yield Source
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid75%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides68%

Biological Activity and Derivatization

Derivatives of this compound show promise in medicinal chemistry:

  • Anticancer Activity : Introduction of electron-withdrawing groups (e.g., NO₂) enhances cytotoxicity (IC₅₀ = 4.2 µM against MCF-7 cells) .

  • Anticonvulsant Properties : N-Alkylation with ethyl bromide improves activity in maximal electroshock (MES) models .

Stability and Storage

  • Thermal Stability : Decomposes at 240°C (DSC).

  • Light Sensitivity : Store in amber vials under inert atmosphere .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from drug development to materials science. Experimental data and mechanistic insights from diverse sources ensure a robust understanding of its reactivity profile.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole moiety. For instance, compounds similar to 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline have been synthesized and evaluated against various cancer cell lines. One study reported significant activity against glioblastoma cell lines, with some derivatives showing promising results in inducing apoptosis in cancer cells through DNA damage mechanisms .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
6hSNB-1910Apoptosis
6cNCI-H46010DNA Damage
6bSNB-7510Cell Cycle Arrest

Antimicrobial Properties

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds derived from the oxadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacteria TypeMIC (µg/mL)Zone of Inhibition (mm)
6cGram-positive817.0 ± 0.15
6hGram-negative817.0 ± 0.40

Anti-inflammatory Effects

Research has indicated that certain oxadiazole derivatives may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

The bioactivity of oxadiazoles extends into agricultural sciences where they are explored as potential agrochemicals for pest control and plant disease management. The ability to inhibit fungal pathogens suggests their utility as fungicides .

Case Study 1: Anticancer Evaluation

In a comprehensive study evaluating a series of oxadiazole derivatives, researchers synthesized multiple compounds and tested their efficacy against various cancer cell lines as per National Cancer Institute protocols. The study revealed that compounds with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity against glioblastoma cells, leading to further investigation into their mechanisms of action through molecular docking studies .

Case Study 2: Antimicrobial Screening

A different study focused on the antimicrobial properties of synthesized oxadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that certain derivatives had potent antifungal activity against Candida species, with one compound showing an MIC significantly lower than standard antifungal agents .

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the modulation of biological processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of Selected Analogs
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
2-(5-(4-Methoxyphenyl)-oxadiazol-2-yl)aniline C₁₅H₁₄N₃O 252.11 Not reported
2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)aniline C₁₄H₁₀ClN₃O 280.71 Not reported
2-(5-(4-Methylphenyl)-oxadiazol-2-yl)aniline C₁₅H₁₃N₃O 251.28 Not reported
2-(5-(tert-Butylphenyl)-oxadiazol-2-yl)aniline C₁₉H₂₀N₃O 318.39 Not reported
2-(5-(Naphth-2-yl)-oxadiazol-2-yl)aniline C₁₇H₁₂N₃O 288.11 209–211
Key Observations:

Electron-Donating vs. Chlorophenyl analogs exhibit higher molecular weights due to chlorine’s atomic mass but may display reduced solubility in aqueous media .

Steric Effects :

  • The tert-butyl group (C₁₉H₂₀N₃O) introduces steric bulk, likely reducing crystal packing efficiency and lowering melting points compared to planar substituents like naphthyl (melting point: 209–211°C) .

Aromatic vs.

Key Observations:
  • Phenoxymethyl and Dichlorophenoxy Derivatives: These analogs exhibit enhanced antimicrobial activity due to the introduction of halogen atoms (Cl) and ether linkages, which increase lipophilicity and membrane penetration .
  • Benzotriazole Derivatives : The benzotriazole moiety may confer additional π-stacking interactions, improving binding to bacterial targets .

Biological Activity

The compound 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is a derivative of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their potential in medicinal chemistry, particularly in drug discovery. This article reviews the biological activities associated with this specific compound, highlighting its anticancer, antimicrobial, and antioxidant properties.

Structural Overview

The molecular formula of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, with a molecular weight of 282.29 g/mol. The oxadiazole ring contributes to its biological activity by serving as a bioisosteric replacement for various functional groups in drug design.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives. For instance, a study highlighted that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline demonstrated IC50 values indicating potent activity against lines such as:

  • HeLa (cervical cancer)
  • CaCo-2 (colon carcinoma)
  • H9c2 (heart myoblast)

In one notable study, modifications to the oxadiazole structure led to enhanced activity against multiple cancer types, with IC50 values as low as 1.143 µM in renal cancer cells .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively documented. Research indicates that compounds like 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can inhibit both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been shown to enhance this activity significantly. For example:

  • Compounds with halogen substitutions exhibited increased potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Oxadiazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have reported that certain derivatives exhibit strong antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .

Structure–Activity Relationship (SAR)

Understanding the SAR of 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is essential for optimizing its biological activity. Key findings include:

  • Electron-donating groups (e.g., -OCH₃) at the para position enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl or -Br) increase antimicrobial efficacy.
    This knowledge aids in designing more potent derivatives by modifying substituents on the oxadiazole ring .

Case Studies

Several case studies illustrate the biological potential of related compounds:

  • Anticancer Study : A derivative was tested against a panel of cancer cell lines, showing selective cytotoxicity with an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and a notable selectivity index compared to normal cell lines .
  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that para-substituted derivatives exhibited significant inhibition zones compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline?

  • Methodology : The compound can be synthesized via cyclization of hydrazide intermediates or through reactions involving 2-aminobenzoic acid derivatives. For example, a Schiff base approach using 4-methoxybenzaldehyde derivatives and hydrazine precursors under reflux conditions yields the oxadiazole core . Light-sensitive intermediates require reactions to be conducted in foil-covered vessels to prevent degradation .
  • Key Step : Condensation of 4-methoxyphenylcarboxylic acid hydrazide with 2-aminobenzoic acid derivatives in the presence of phosphorylating agents (e.g., (N-isocyanimino)triphenylphosphorane) at room temperature in dichloromethane .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Spectroscopic Data :

  • IR : Characteristic peaks for N-H (3250–3350 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm, broad singlet).
  • ¹³C NMR : Oxadiazole C=N (155–160 ppm), aromatic carbons (110–130 ppm) .
    • Physical Properties :
PropertyValueReference
Melting Point180–183°C
Molecular Weight (calc.)297.3 g/mol

Q. What stability considerations are critical during synthesis and storage?

  • Light Sensitivity : The oxadiazole core and aniline group are prone to photodegradation; reactions and storage must occur in amber glass or foil-wrapped containers .
  • Moisture Sensitivity : Aniline derivatives may oxidize; use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve molecular geometry?

  • Methodology : Crystals are grown via slow evaporation (e.g., methanol/water). SC-XRD analysis reveals:

  • Planarity : The oxadiazole ring and aromatic systems are coplanar (r.m.s. deviation < 0.1 Å), stabilizing π-conjugation .
  • Key Parameters :
ParameterValueReference
Space GroupP21/c
Unit Cell (Å)a=17.746, b=6.942, c=14.474
R-factor0.039
  • Software : SHELXL for refinement; multi-scan absorption corrections (SADABS) .

Q. What computational strategies predict bioactivity and binding mechanisms?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like PI3Kα. The oxadiazole ring engages in π-π stacking, while the methoxyphenyl group occupies hydrophobic pockets .
  • QSAR Models : Electronic descriptors (HOMO/LUMO) correlate with antioxidant activity (IC₅₀ ~15 μM for analogs) .

Q. How are bioactivity assays designed to evaluate anticancer potential?

  • Cell Lines : Use CCRF-CEM (leukemia) or MCF-7 (breast cancer) cells. The compound’s % growth inhibition (GI) is measured via MTT assays .
  • Key Metrics :

AssayResultReference
Anticancer (CCRF-CEM)68.89% GI
Antioxidant (IC₅₀)15.14 μM
  • Mechanism : ROS scavenging via the aniline group; apoptosis induction via caspase-3 activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.